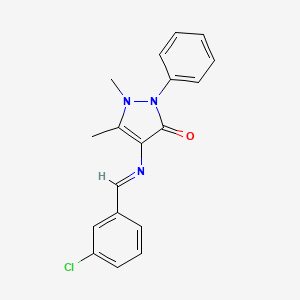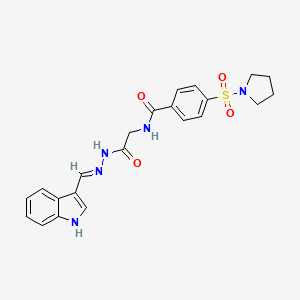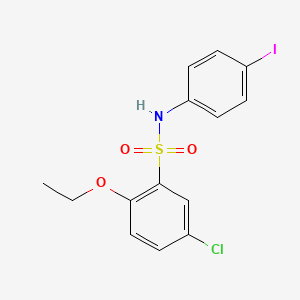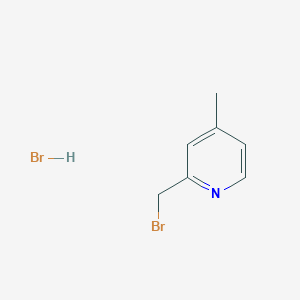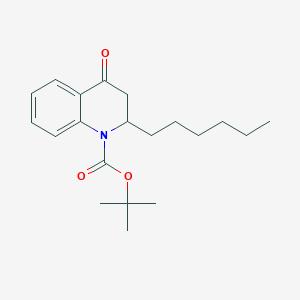
Tert-butyl 2-hexyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-hexyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate, also known as THQ, is a synthetic compound with potential therapeutic applications. THQ belongs to the class of tetrahydroquinoline derivatives and has been extensively studied for its biological activities.
Mechanism of Action
Tert-butyl 2-hexyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate exerts its biological activities through various mechanisms, including inhibition of cell proliferation, induction of apoptosis, inhibition of inflammation, and modulation of oxidative stress. Tert-butyl 2-hexyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects:
Tert-butyl 2-hexyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate has been shown to have various biochemical and physiological effects. Tert-butyl 2-hexyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). Tert-butyl 2-hexyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate has also been shown to modulate oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Advantages and Limitations for Lab Experiments
Tert-butyl 2-hexyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate has several advantages for lab experiments, including its low toxicity and high solubility in water. Tert-butyl 2-hexyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate can also be easily synthesized using various methods. However, Tert-butyl 2-hexyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate has some limitations, including its instability under acidic conditions and its potential to undergo degradation in the presence of light.
Future Directions
Future research on Tert-butyl 2-hexyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate should focus on its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, Parkinson's disease, and inflammation. Further studies should also investigate the mechanism of action of Tert-butyl 2-hexyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate and its biochemical and physiological effects. In addition, future research should focus on the development of novel Tert-butyl 2-hexyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate derivatives with improved pharmacological properties.
Synthesis Methods
Tert-butyl 2-hexyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate can be synthesized using a variety of methods, including the Hantzsch reaction, the Povarov reaction, and the Biginelli reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine in the presence of a catalyst. The Povarov reaction involves the reaction of an arylamine, an aldehyde, and an alkene in the presence of an acid catalyst. The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea in the presence of a catalyst.
Scientific Research Applications
Tert-butyl 2-hexyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, Parkinson's disease, and inflammation. Tert-butyl 2-hexyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate has been shown to have antioxidant, anti-inflammatory, and anticancer properties. Tert-butyl 2-hexyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate has also been studied for its neuroprotective effects in neurodegenerative diseases.
properties
IUPAC Name |
tert-butyl 2-hexyl-4-oxo-2,3-dihydroquinoline-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-5-6-7-8-11-15-14-18(22)16-12-9-10-13-17(16)21(15)19(23)24-20(2,3)4/h9-10,12-13,15H,5-8,11,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDDPDJTKZTEEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CC(=O)C2=CC=CC=C2N1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-hexyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


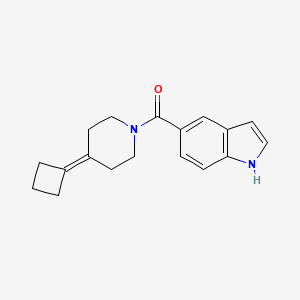
![5-[(4-Chloro-2-methylphenoxy)methyl]-3-phenyl-1,2-oxazole](/img/structure/B2898694.png)

![N-(5-(3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2898698.png)
![(E)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2898702.png)



